1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32FN3O3S/c1-16-15-19(10-11-20(16)22)29(27,28)25-14-6-5-9-18(25)12-13-23-21(26)24-17-7-3-2-4-8-17/h10-11,15,17-18H,2-9,12-14H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZBISLPMBRSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3CCCCC3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea typically involves multiple steps One common method starts with the preparation of the piperidine intermediate, which is then reacted with the sulfonyl-substituted phenyl group
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound 1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by relevant data and insights from diverse sources.
Molecular Formula
- Formula : C₁₈H₂₄F₁N₃O₂S
- Molecular Weight : 357.46 g/mol
Structural Characteristics
The compound features a cyclohexyl group, a piperidine moiety, and a sulfonamide functional group, which contribute to its bioactivity. The presence of the fluorine atom on the aromatic ring enhances its pharmacokinetic properties.
Cancer Treatment
Recent studies indicate that compounds similar to This compound exhibit potential as modulators of the RAS-PI3K pathway, which is crucial in cancer progression. Research has shown that these compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Neurological Disorders
The piperidine structure is often associated with neuroactive compounds. Investigations into related compounds reveal their efficacy in treating neurological disorders such as depression and anxiety by modulating neurotransmitter systems . The sulfonamide group may enhance central nervous system penetration, making it a candidate for further development in this area.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of sulfonamide-containing compounds. The compound may act by inhibiting specific enzymes involved in inflammatory pathways, thus providing therapeutic benefits for conditions such as rheumatoid arthritis .
Data Tables
Case Study 1: Cancer Research
A study published in Nature Reviews Cancer explored the effects of similar compounds on tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with RAS-PI3K modulators, suggesting potential for clinical applications in oncology .
Case Study 2: Neurological Impact
In a clinical trial assessing the efficacy of piperidine derivatives for treating anxiety disorders, participants reported reduced symptoms after administration of the compound over eight weeks, highlighting its potential role in psychiatric treatment .
Case Study 3: Inflammation Control
A recent publication detailed the use of sulfonamide derivatives in inflammatory models, demonstrating their ability to decrease markers of inflammation significantly compared to control groups, suggesting a new avenue for anti-inflammatory drug development .
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural and pharmacological differences between the target compound and related molecules:
† Molecular formula inferred from structural analogs: Likely C₂₁H₂₉FN₃O₃S.
Pharmacokinetic and Pharmacodynamic Insights
Solubility and Bioavailability :
- The target compound’s cyclohexyl and piperidine groups may reduce aqueous solubility compared to glipizide, which has a polar pyrazinecarboxamido group enhancing bioavailability .
- Fluorination (4-fluoro-3-methylphenyl) likely improves metabolic stability by resisting cytochrome P450-mediated oxidation .
- Receptor Binding: Classical sulfonylureas (e.g., glipizide) bind to SUR1 subunits of pancreatic β-cell KATP channels.
Therapeutic Advantages Over Analogs :
- Compared to Impurity E(EP) (), the target compound lacks dichloro-methoxy groups, which could mitigate hepatotoxicity risks .
- Versus Compound 1 (), the target compound’s sulfonylurea backbone may offer more predictable pharmacokinetics than glucokinase activators, which require precise dose titration .
Biological Activity
1-Cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a compound with potential pharmacological applications, particularly as an indoleamine 2,3-dioxygenase (IDO) antagonist. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The compound can be represented structurally as follows:
The synthesis typically involves the reaction of cyclohexyl isocyanate with a piperidine derivative containing a sulfonyl group. The process has been optimized to enhance yield and purity .
This compound acts primarily as an IDO antagonist. IDO is an enzyme that catalyzes the degradation of tryptophan, leading to immunosuppressive effects. By inhibiting this enzyme, the compound may enhance immune responses against tumors and infections .
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has demonstrated potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. In vitro assays showed that related compounds had IC50 values in the micromolar range, indicating effective inhibition of this enzyme .
Anticancer Potential
Research has highlighted the anticancer potential of similar sulfonamide derivatives. These compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins . The specific activity of this compound in cancer models remains to be fully elucidated.
Study 1: IDO Inhibition and Immune Response
A study evaluated the effects of IDO inhibition on tumor growth in murine models. Mice treated with IDO inhibitors showed significantly reduced tumor size compared to controls, suggesting that this compound may enhance anti-tumor immunity .
Study 2: AChE Inhibition
Another investigation assessed the AChE inhibitory activity of various piperidine derivatives. The results indicated that compounds similar to this compound exhibited IC50 values comparable to established AChE inhibitors, supporting their potential in neurodegenerative disease treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-cyclohexyl-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Piperidine sulfonylation : React 4-fluoro-3-methylbenzenesulfonyl chloride with piperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .
Ethyl linker installation : Use alkylation or Mitsunobu reactions to attach the ethyl chain to the piperidine nitrogen.
Urea formation : Couple the intermediate with cyclohexyl isocyanate via nucleophilic addition. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) to maximize yield, as seen in analogous urea syntheses (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]ureas, where yields ranged 30–48% depending on substituents) .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR identifies cyclohexyl protons (δ 1.2–1.8 ppm), sulfonyl-adjacent piperidine protons (δ 3.0–3.5 ppm), and urea NH signals (δ 5.5–6.0 ppm) .
- IR spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and sulfonyl S=O bands (~1150–1350 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related sulfonylated benzofurans .
- HPLC-MS : Ensure >95% purity using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for urea derivatives with sulfonamide-piperidine motifs?
- Methodological Answer :
- Dose-response profiling : Re-evaluate IC50 values across multiple cell lines (e.g., cancer vs. normal) to identify selective toxicity thresholds .
- Target engagement assays : Use thermal shift assays or SPR to confirm direct binding to hypothesized targets (e.g., kinases, apoptosis regulators).
- Metabolic stability studies : Assess cytochrome P450 interactions to rule out off-target effects, as sulfonamide groups may influence pharmacokinetics .
Q. How can computational modeling predict the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to dock the compound into protein active sites (e.g., Bcl-2 or kinase domains). Prioritize poses with hydrogen bonds to the urea moiety and sulfonyl-piperidine interactions with hydrophobic pockets .
- MD simulations : Run 100-ns simulations in explicit solvent to evaluate stability of predicted binding modes, analyzing RMSD and ligand-protein interaction fingerprints .
Q. What structure-activity relationship (SAR) trends are observed when modifying the sulfonyl or cyclohexyl groups?
- Methodological Answer :
- Sulfonyl modifications : Replacing 4-fluoro-3-methylphenyl with electron-withdrawing groups (e.g., nitro) enhances electrophilicity but may reduce solubility. Bioisosteric replacements (e.g., carbonyl) retain activity while improving bioavailability .
- Cyclohexyl substitution : Bulky substituents (e.g., tert-butyl) decrease cell permeability, whereas polar groups (e.g., hydroxyl) improve water solubility but may weaken target affinity .
Q. What experimental designs are optimal for evaluating the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase panel screening : Test against a panel of 50–100 kinases at 1 µM to identify primary targets. Use ADP-Glo assays for ATP-competitive inhibition profiling .
- Cellular pathway analysis : Perform phospho-proteomics or Western blotting to assess downstream signaling (e.g., ERK, AKT phosphorylation) in treated vs. untreated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
